3-(4-fluorophenyl)spiro[3.3]heptan-1-one
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Overview
Description
Preparation Methods
The synthesis of 3-(4-fluorophenyl)spiro[3.3]heptan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes . This reaction proceeds via a strain-relocating semipinacol rearrangement, leading to the formation of the spiro[3.3]heptan-1-one core . The reaction conditions typically involve the use of an acid to facilitate the rearrangement.
Chemical Reactions Analysis
3-(4-Fluorophenyl)spiro[3.3]heptan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Scientific Research Applications
3-(4-Fluorophenyl)spiro[3.3]heptan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of bioisosteres, which are chemical groups with similar physical or chemical properties.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)spiro[3.3]heptan-1-one involves its interaction with molecular targets through its spiro[3.3]heptane core. This core mimics the properties of benzene rings, allowing it to interact with biological targets in a similar manner. The compound’s effects are mediated through pathways involving these interactions, although specific molecular targets may vary depending on the application .
Comparison with Similar Compounds
3-(4-Fluorophenyl)spiro[3.3]heptan-1-one can be compared to other spiro[3.3]heptane derivatives and benzene bioisosteres, such as:
- Bicyclo[1.1.1]pentane
- Cubane
- Bicyclo[2.2.2]octane
- 2-Oxabicyclo[2.2.2]octane These compounds share similar structural features but differ in their chemical properties and potential applications. The non-coplanar exit vectors of the spiro[3.3]heptane core make this compound unique in its ability to mimic mono-, meta-, and para-substituted benzene rings .
Properties
CAS No. |
2160748-14-9 |
---|---|
Molecular Formula |
C13H13FO |
Molecular Weight |
204.2 |
Purity |
95 |
Origin of Product |
United States |
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